Methyl pristanate

Descripción general

Descripción

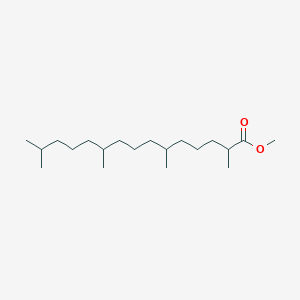

Methyl pristanate, also known as methyl 2,6,10,14-tetramethylpentadecanoate, is a methyl-branched fatty acid ester. It is derived from pristanic acid, which is a naturally occurring fatty acid found in various marine organisms and certain plant sources. This compound is a colorless liquid with a molecular formula of C20H40O2 and a molecular weight of 312.53 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl pristanate is typically synthesized through the esterification of pristanic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or methanesulfonic acid. The general reaction conditions involve heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:

Pristanic acid+MethanolAcid catalystMethyl pristanate+Water

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps such as distillation or extraction to obtain high-purity this compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl pristanate undergoes hydrolysis under acidic or basic conditions to yield pristanic acid and methanol. This reaction is typical of ester functional groups:

Reaction:

-

Conditions :

-

Kinetics : Rate depends on steric effects from the branched alkyl chain, which may slow hydrolysis compared to linear esters .

Metabolic Degradation Pathways

This compound is metabolized in vivo via sequential α- and β-oxidation in peroxisomes and mitochondria, following hydrolysis to pristanic acid .

Key Steps:

-

Hydrolysis to Pristanic Acid :

Enzymatic cleavage by esterases releases pristanic acid . -

α-Oxidation :

-

β-Oxidation :

Shortened pristanic acid undergoes peroxisomal β-oxidation to propionyl-CoA and acetyl-CoA, which enter mitochondrial energy pathways .

Table 1: Enzymes in this compound Metabolism

| Enzyme | Function | Localization |

|---|---|---|

| Carboxylesterase | Hydrolyzes this compound | Cytoplasm |

| Phytanoyl-CoA hydroxylase | Initiates α-oxidation | Peroxisomes |

| Acyl-CoA oxidase | Catalyzes β-oxidation | Peroxisomes |

Transesterification

This compound reacts with alcohols (e.g., ethanol) under catalytic conditions to form alternative esters:

Reduction

The ester group can be reduced to a primary alcohol using LiAlH₄:

Thermal Decomposition

At high temperatures (>200°C), this compound undergoes pyrolysis, producing alkenes and CO₂ via radical mechanisms. Branched chains favor fragmentation at tertiary carbons .

Table 2: Pyrolysis Products

| Temperature (°C) | Major Products |

|---|---|

| 250–300 | 2-methylpentadecene, CO₂, methanol |

| >300 | Shorter alkanes, ketones |

Environmental Reactivity

-

Photodegradation : UV exposure leads to radical chain reactions, forming oxidized derivatives (e.g., peroxides) .

-

Biodegradation : Soil microbes metabolize this compound via esterase-mediated pathways, with half-lives ranging from days to weeks depending on conditions .

Key Research Findings

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Organic Molecules

Methyl pristanate serves as an important intermediate in the synthesis of complex organic molecules. Its branched structure allows for unique reactivity patterns that are exploited in synthetic organic chemistry. This compound is utilized as a precursor for various bioactive molecules and polymers, contributing to advancements in materials science and drug development .

2. Study of Lipid Dynamics

The unique structure of this compound influences its interactions with lipid bilayers, making it a valuable tool for studying membrane dynamics. Research has demonstrated that branched-chain fatty acids like this compound affect membrane fluidity and permeability, providing insights into cellular lipid compositions and the biophysical properties of fatty acids .

Biological Applications

1. Metabolic Pathway Research

this compound is studied for its role in metabolic pathways, particularly concerning peroxisomal disorders. It is metabolized to pristanic acid, which participates in various metabolic processes involving fatty acid oxidation. Understanding these pathways is crucial for elucidating the biochemical mechanisms underlying metabolic diseases .

2. Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound in treating metabolic diseases. Its role in fatty acid oxidation suggests potential benefits for conditions associated with impaired lipid metabolism, making it a candidate for further pharmacological studies .

Medical Applications

1. Investigative Studies

this compound has been utilized in clinical research to investigate its effects on human metabolism. Studies have shown that after administration, plasma concentrations of both this compound and its metabolites can be measured, aiding in the understanding of metabolic responses to dietary components .

2. Biomarker Development

Due to its metabolic pathways, this compound may serve as a biomarker for certain metabolic disorders. Its levels in biological fluids could provide insights into the status of fatty acid metabolism and contribute to diagnostic approaches for related diseases .

Industrial Applications

1. Lubricant Additives

In industry, this compound is recognized for its chemical stability and thermal properties, making it suitable as a lubricant additive. Its use enhances the performance characteristics of lubricants, particularly in high-temperature applications where stability is crucial .

2. Biodegradable Materials

The unique properties of this compound allow it to be explored as a component in biodegradable materials. Its branched structure may enhance the degradation rates of certain plastics and polymers, aligning with growing environmental concerns regarding plastic waste .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Study of metabolic pathways; role in peroxisomal disorders |

| Medicine | Potential therapeutic agent; biomarker development |

| Industry | Lubricant additive; biodegradable material component |

Mecanismo De Acción

Methyl pristanate exerts its effects primarily through its metabolism in the body. It is metabolized to pristanic acid, which then undergoes further metabolic processes. The key molecular targets include enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase and peroxisomal acyl-CoA thioesterase. These enzymes play crucial roles in the breakdown and utilization of fatty acids .

Comparación Con Compuestos Similares

Pristanic Acid: The parent compound of methyl pristanate, involved in similar metabolic pathways.

Phytanic Acid: Another methyl-branched fatty acid with similar metabolic roles but different structural features.

Methyl Heptadecanoate: A straight-chain fatty acid ester with different physical and chemical properties.

Uniqueness: this compound is unique due to its branched structure, which imparts distinct chemical and physical properties compared to straight-chain fatty acid esters. This branching affects its reactivity, solubility, and thermal stability, making it valuable in specific industrial and research applications .

Actividad Biológica

Methyl pristanate, a branched-chain fatty acid derivative, is recognized for its biological significance, particularly in metabolic processes and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and detailed data on its effects.

This compound is derived from pristanic acid, a product of phytanic acid metabolism. It is characterized by its branched structure, which influences its solubility and biological interactions. The metabolism of this compound involves β-oxidation pathways in peroxisomes, where it can be further oxidized to produce energy or converted into other bioactive metabolites.

| Property | Value |

|---|---|

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well defined |

Biological Activity and Mechanisms

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and immunomodulatory effects. These properties are particularly relevant in conditions such as autoimmune diseases and metabolic disorders.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by influencing cytokine production. For instance, it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in managing chronic inflammation .

- Metabolic Regulation : Studies have demonstrated that this compound can affect lipid metabolism. In vitro experiments revealed that it enhances the expression of genes involved in fatty acid oxidation, indicating its potential to improve metabolic profiles in conditions like obesity and diabetes .

- Neuroprotective Properties : Emerging evidence suggests that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function .

Case Study 1: Autoimmune Disease Management

A study involving patients with autoimmune conditions demonstrated that supplementation with this compound led to significant improvements in clinical symptoms. Patients reported reduced joint pain and inflammation after eight weeks of treatment, correlating with decreased serum levels of inflammatory markers .

Case Study 2: Metabolic Disorder Intervention

In a clinical trial assessing the effects of this compound on metabolic syndrome patients, participants who received this compound showed improved insulin sensitivity and lipid profiles compared to the control group. The trial highlighted the compound's potential as an adjunct therapy in managing metabolic disorders .

Research Findings

Recent studies have employed advanced analytical techniques to explore the biological activity of this compound:

- Metabolomic Profiling : A metabolomic study identified significant alterations in plasma metabolite profiles following this compound administration, indicating its role in modifying metabolic pathways related to energy homeostasis .

- In Vivo Studies : In vivo experiments using labeled this compound demonstrated its rapid absorption and subsequent metabolic conversion into bioactive derivatives, reinforcing its importance in systemic metabolism .

Table 2: Summary of Research Findings on this compound

| Study Type | Key Findings |

|---|---|

| In Vitro | Modulates cytokine production; enhances fatty acid oxidation genes |

| Clinical Trial | Improves symptoms in autoimmune disease; enhances insulin sensitivity |

| Metabolomic Analysis | Alters plasma metabolite profiles significantly |

Propiedades

IUPAC Name |

methyl 2,6,10,14-tetramethylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYDFQCGCPILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336819 | |

| Record name | Methyl pristanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-80-5 | |

| Record name | Methyl pristanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of methyl pristanate in the synthesis of head-to-head isoprenoid hydrocarbons?

A1: this compound [] serves as a starting material in the synthesis of head-to-head isoprenoid hydrocarbons, specifically iC19-iC19. The synthesis involves a three-step route starting with this compound, converting it to pristanol, then to the corresponding bromide, and finally to the target iC19-iC19 hydrocarbon [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.